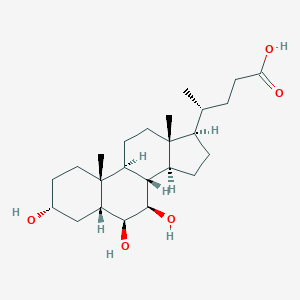

beta-Muricholic acid

説明

Structure

3D Structure

特性

IUPAC Name |

(4R)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21+,22-,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPMWHFRUGMUKF-CRKPLTDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3a,6b,7b-Trihydroxy-5b-cholanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000415 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2393-59-1 | |

| Record name | β-Muricholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2393-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholan-24-oic acid, 3,6,7-trihydroxy-, (3alpha,5beta,6beta,7beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3a,6b,7b-Trihydroxy-5b-cholanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000415 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Biological Synthesis of β-Muricholic Acid from Ursodeoxycholic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of β-muricholic acid (β-MCA) from ursodeoxycholic acid (UDCA), a key metabolic process in the biosynthesis of bile acids in murine models. The conversion is primarily a biological process and understanding this pathway is crucial for researchers in metabolic diseases, gut microbiome studies, and drug development.

Introduction to Muricholic Acids

Muricholic acids (MCAs) are a group of bile acids that are major constituents of the bile acid pool in mice.[1] The two primary forms, α-muricholic acid and β-muricholic acid, are trihydroxylated bile acids that differ in the stereochemistry of the hydroxyl group at the C-7 position.[1] β-MCA is of particular interest due to its role as an antagonist of the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose homeostasis.[1][2]

The Biological Synthesis Pathway of β-Muricholic Acid

The synthesis of β-muricholic acid from ursodeoxycholic acid is a stereospecific hydroxylation reaction that occurs in the liver of mice.[1] This conversion is a critical step in the overall bile acid synthesis pathway, which starts from cholesterol.

2.1 The Role of Cytochrome P450 2c70 (Cyp2c70)

The key enzyme responsible for the conversion of UDCA to β-MCA is the cytochrome P450 enzyme, Cyp2c70.[1][2] This enzyme catalyzes the 6β-hydroxylation of ursodeoxycholic acid.

-

Substrate: Ursodeoxycholic acid (UDCA)

-

Enzyme: Cyp2c70

-

Product: β-Muricholic acid (β-MCA)

-

Reaction Type: 6β-hydroxylation

The same enzyme, Cyp2c70, is also responsible for the synthesis of α-muricholic acid from chenodeoxycholic acid (CDCA).[1]

2.2 Signaling Pathway

The synthesis of β-muricholic acid is an integral part of the bile acid metabolic network. The following diagram illustrates the position of this reaction within the broader context of bile acid synthesis in mice.

Figure 1. Simplified pathway of muricholic acid synthesis in mice.

Quantitative Data

Currently, there is limited direct quantitative data in the public domain on the specific reaction kinetics of the conversion of UDCA to β-MCA by murine Cyp2c70. However, studies on bile acid profiles in mice provide insights into the relative abundance of these compounds.

| Bile Acid | Typical Concentration Range in Mouse Liver (nmol/g) | Typical Concentration Range in Mouse Serum (µM) |

| Ursodeoxycholic Acid (UDCA) | 1 - 10 | 0.1 - 1.0 |

| β-Muricholic Acid (β-MCA) | 10 - 50 | 0.5 - 5.0 |

Note: These values are approximate and can vary significantly based on diet, genetic background, and gut microbiota composition.

Experimental Protocols

Studying the synthesis of β-muricholic acid from ursodeoxycholic acid involves a combination of in vivo and in vitro techniques.

4.1 In Vivo Analysis of Bile Acid Metabolism in Mice

This protocol outlines a general workflow for analyzing the impact of genetic or pharmacological interventions on the synthesis of β-muricholic acid.

Figure 2. General workflow for in vivo studies of β-MCA synthesis.

4.2 In Vitro Enzyme Assay for Cyp2c70 Activity

This conceptual protocol describes how to measure the conversion of UDCA to β-MCA using liver microsomes, which are rich in cytochrome P450 enzymes.

Objective: To determine the enzymatic activity of Cyp2c70 by measuring the formation of β-muricholic acid from ursodeoxycholic acid.

Materials:

-

Liver microsomes from mice (e.g., wild-type and Cyp2c70 knockout for control)

-

Ursodeoxycholic acid (substrate)

-

NADPH regenerating system (to provide the necessary cofactor for P450 enzymes)

-

Phosphate (B84403) buffer (pH 7.4)

-

β-Muricholic acid standard

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Reaction Mixture:

-

In a microcentrifuge tube, combine mouse liver microsomes, phosphate buffer, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Add ursodeoxycholic acid to the reaction mixture to a final concentration of 10-100 µM.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

-

-

Sample Preparation for Analysis:

-

Centrifuge the mixture to pellet the precipitated protein.

-

Collect the supernatant containing the bile acids.

-

The supernatant may be further purified using solid-phase extraction.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system.

-

Use a validated method to separate and quantify ursodeoxycholic acid and β-muricholic acid. A C18 reversed-phase column is commonly used for separation.

-

Quantify the amount of β-muricholic acid produced by comparing its peak area to a standard curve.

-

-

Data Analysis:

-

Calculate the rate of β-muricholic acid formation and express it as pmol/min/mg of microsomal protein.

-

Analytical Methods for β-Muricholic Acid

The accurate quantification of β-muricholic acid and other bile acids is critical for research in this area.

5.1 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the analysis of bile acids due to its high sensitivity and specificity.[3][4]

-

Sample Preparation: Bile acids are typically extracted from biological matrices (serum, liver, feces) using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

-

Chromatographic Separation: Reversed-phase liquid chromatography with a C18 column is commonly employed to separate the various bile acid isomers.

-

Mass Spectrometric Detection: Electrospray ionization (ESI) in the negative ion mode is typically used. Multiple reaction monitoring (MRM) is employed for quantification, providing high selectivity.

| Parameter | Typical Value |

| Chromatography | |

| Column | C18 Reversed-Phase |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile/Methanol with 0.1% formic acid |

| Gradient | A gradient from high aqueous to high organic |

| Mass Spectrometry | |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Precursor Ion (m/z) for β-MCA | 407.2 |

| Product Ions (m/z) for β-MCA | e.g., 343.2, 74.0 |

Conclusion

The synthesis of β-muricholic acid from ursodeoxycholic acid is a key enzymatic step in the bile acid metabolism of mice, with significant implications for metabolic regulation through its interaction with the FXR receptor. While direct chemical synthesis routes are not established, the study of the biological pathway through in vivo and in vitro methods provides valuable insights for researchers in physiology, pharmacology, and drug development. Further research into the regulation and activity of Cyp2c70 will be crucial for a deeper understanding of bile acid homeostasis and its role in health and disease.

References

- 1. Muricholic acid - Wikipedia [en.wikipedia.org]

- 2. In vivo mouse models to study bile acid synthesis and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. β-Muricholic Acid Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 4. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]

Enzymatic Synthesis of β-Muricholic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-muricholic acid (β-MCA), a secondary bile acid predominantly found in mice, is a crucial molecule in metabolic research, particularly for its role as a farnesoid X receptor (FXR) antagonist. Its unique physiological functions have spurred interest in its potential therapeutic applications. Chemical synthesis of β-MCA is complex due to the specific stereochemistry of its hydroxyl groups. Enzymatic synthesis offers a highly specific and efficient alternative. This technical guide provides an in-depth overview of the core principles and methodologies for the enzymatic synthesis of β-muricholic acid, focusing on the key enzyme, reaction conditions, and analytical procedures.

Introduction

β-muricholic acid (3α, 6β, 7β-trihydroxy-5β-cholan-24-oic acid) is a member of the muricholic acid family, which are C6-hydroxylated bile acids.[1] In mice, the synthesis of muricholic acids is a significant pathway in bile acid metabolism, with β-MCA being one of the main forms.[1] The enzyme responsible for the key 6β-hydroxylation step that produces β-MCA from ursodeoxycholic acid (UDCA) is the cytochrome P450 enzyme, Cyp2c70.[1][2][3][4] This enzyme is present in mice but not in humans, explaining the difference in bile acid profiles between the species.[2][3][4] The enzymatic production of β-MCA is of significant interest for creating standards for metabolic studies and for investigating its pharmacological potential.

Enzymatic Synthesis Pathway

The primary enzymatic route for the synthesis of β-muricholic acid involves the 6β-hydroxylation of ursodeoxycholic acid. This reaction is catalyzed by the murine enzyme Cyp2c70.

Quantitative Data

The following tables summarize the key quantitative data for the enzymatic synthesis of β-muricholic acid.

Enzyme Kinetic Parameters

The kinetic parameters of the key enzyme, Cyp2c70, have been determined for the synthesis of β-muricholic acid.

| Enzyme | Substrate | Product | Km (µM) | Vmax (pmol/min/pmol P450) | Reference |

| Cyp2c70 | Ursodeoxycholic Acid (UDCA) | β-Muricholic Acid | 163.7 ± 31.9 | 11.2 ± 0.9 | [2] |

| Cyp2c70 | Chenodeoxycholic Acid (CDCA) | α-Muricholic Acid | 18.6 ± 1.9 | 24.1 ± 0.9 | [2] |

Table 1: Kinetic parameters of recombinant mouse Cyp2c70.[2]

Reaction Conditions for Related Bile Acid Synthesis

| Substrate | Enzyme System | Key Reaction Parameters | Conversion | Reference |

| Hyocholic Acid | 7α-HSDH & 7β-HSDH (one-pot) | 12.5 mM substrate, 25°C, 24-48h | Complete | [5] |

Table 2: Reaction parameters for the synthesis of ω-muricholic acid.[5]

Experimental Protocols

This section details the methodologies for the key experiments in the enzymatic synthesis of β-muricholic acid.

Expression and Preparation of Recombinant Cyp2c70

The synthesis of β-muricholic acid relies on the availability of the Cyp2c70 enzyme. As this is a murine enzyme, it is typically produced recombinantly in a suitable expression system.

Protocol for Recombinant Cyp2c70 Expression (example using HepG2 cells): [2][6]

-

Vector Construction: The full-length cDNA of mouse Cyp2c70 is subcloned into a suitable mammalian expression vector.

-

Cell Culture and Transfection: Human hepatoma G2 (HepG2) cells are cultured in an appropriate medium (e.g., RPMI 1640 with 10% fetal bovine serum). The cells are then transfected with the Cyp2c70 expression vector using a suitable transfection reagent.

-

Microsome Preparation: After a suitable expression period (e.g., 48 hours), the cells are harvested. The cell pellet is resuspended in a buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4) and homogenized. The homogenate is then subjected to differential centrifugation to isolate the microsomal fraction, which contains the recombinant Cyp2c70.

-

Protein Quantification: The protein concentration of the microsomal fraction is determined using a standard method, such as the Bradford or BCA assay.

Enzymatic Synthesis of β-Muricholic Acid

This protocol is based on the enzymatic assay conditions described for Cyp2c70.[2][6]

Reaction Mixture:

-

Substrate: Ursodeoxycholic acid (UDCA), typically dissolved in a suitable solvent like DMSO. The final concentration in the reaction can range from 40 to 1000 µM.[2]

-

Enzyme: Recombinant mouse Cyp2c70 (microsomal preparation).

-

Cofactor: NADPH regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/ml glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride).

-

Buffer: 0.1 M potassium phosphate buffer, pH 7.4.

Protocol:

-

Pre-incubation: The reaction mixture, excluding the substrate, is pre-incubated at 37°C for a short period (e.g., 2 minutes).

-

Reaction Initiation: The reaction is initiated by the addition of the substrate (UDCA).

-

Incubation: The reaction is incubated at 37°C for a defined period, for example, 20 minutes.[2] The optimal incubation time may need to be determined empirically for preparative scale synthesis.

-

Reaction Termination: The reaction is terminated by the addition of an organic solvent, such as ice-cold acetonitrile (B52724), to precipitate the protein.[2]

-

Sample Preparation for Analysis: The terminated reaction mixture is centrifuged to pellet the precipitated protein. The supernatant, containing the product, is collected for analysis and purification.

Purification of β-Muricholic Acid

The purification of β-muricholic acid from the reaction mixture typically involves chromatographic techniques.

General Purification Strategy:

-

Solid-Phase Extraction (SPE): The supernatant from the terminated reaction can be passed through a C18 SPE cartridge to remove salts and other highly polar impurities. The bile acids are retained on the cartridge and can be eluted with an organic solvent like methanol.

-

High-Performance Liquid Chromatography (HPLC): The partially purified extract can be further purified by reversed-phase HPLC. A C18 column is typically used with a mobile phase gradient of water (often with a small amount of acid, e.g., formic acid) and an organic solvent like acetonitrile or methanol. Fractions are collected and those containing β-muricholic acid (as determined by LC/MS analysis of the fractions) are pooled.

-

Solvent Evaporation: The solvent from the pooled HPLC fractions is removed under reduced pressure to yield the purified β-muricholic acid.

Analytical Methods for Product Identification and Quantification

Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is the gold standard for the identification and quantification of β-muricholic acid.

LC/MS/MS Parameters (Illustrative):

-

Chromatography: Reversed-phase chromatography on a C18 column.

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for β-muricholic acid and an internal standard.

Conclusion

The enzymatic synthesis of β-muricholic acid using recombinant Cyp2c70 provides a highly specific and efficient method for producing this important bile acid for research purposes. This guide has outlined the core principles of this synthesis, including the key enzyme, reaction conditions, and analytical methodologies. While the provided protocols offer a strong foundation, optimization of parameters such as enzyme and substrate concentrations, reaction time, and purification strategies may be necessary to achieve desired yields and purity for specific applications. The continued exploration of enzymatic pathways for bile acid synthesis holds significant promise for the production of these complex and biologically active molecules.

References

- 1. Muricholic acid - Wikipedia [en.wikipedia.org]

- 2. Cyp2c70 is responsible for the species difference in bile acid metabolism between mice and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyp2c70 is responsible for the species difference in bile acid metabolism between mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to β-Muricholic Acid: Discovery, Origin, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of β-muricholic acid (β-MCA), a primary bile acid predominantly found in rodents. We delve into its historical discovery, intricate origins stemming from cholesterol metabolism, and its significant role as a key signaling molecule, particularly as an antagonist of the farnesoid X receptor (FXR). This document offers detailed experimental protocols for the isolation, identification, and quantification of β-MCA, presents quantitative data in structured tables, and visualizes complex biological pathways and experimental workflows using the DOT language for Graphviz. This guide is intended to be a valuable resource for researchers in the fields of gastroenterology, metabolic diseases, and pharmacology, as well as for professionals involved in drug discovery and development targeting bile acid signaling pathways.

Discovery and Origin

The initial identification of muricholic acids, named for their prevalence in murine species, can be traced back to the pioneering work on bile acid chemistry. Edward Doisy and his student William Elliott were instrumental in identifying the α-, β-, and ω-muricholic acids in rats.[1] β-Muricholic acid is a C24 steroid acid characterized by hydroxyl groups at positions 3α, 6β, and 7β of the cholanoyl steroid nucleus.

The primary origin of β-muricholic acid is the hepatic synthesis from cholesterol in mice and other rodents.[2][3] In the murine liver, chenodeoxycholic acid (CDCA) and ursodeoxycholic acid (UDCA) serve as precursors for the synthesis of α- and β-muricholic acids, respectively.[2] This conversion is catalyzed by the cytochrome P450 enzyme Cyp2c70, which is responsible for the 6β-hydroxylation that is characteristic of muricholic acids.[2]

The gut microbiota plays a pivotal role in the metabolism of β-muricholic acid. In germ-free mice, β-muricholic acid is one of the three major bile acids, alongside cholic acid and α-muricholic acid.[2] Conversely, in conventional mice with a normal gut microbiome, the levels of β-muricholic acid are dramatically reduced.[1] The gut microbiota metabolizes primary bile acids, including β-muricholic acid, into secondary bile acids.

Data Presentation: Quantitative Analysis of β-Muricholic Acid

The concentration of β-muricholic acid and its conjugates can vary significantly depending on the host's gut microbial status and the specific tissue being analyzed. The following tables summarize key quantitative data related to β-muricholic acid.

| Parameter | Value | Species/Model | Tissue | Reference |

| Concentration | ||||

| β-Muricholic Acid | 3,400 ± 1,800 pmol/mg | Mouse (Wild-Type) | Liver | [2] |

| β-Muricholic Acid | 74.20 pmol/mg | Mouse (apoE-KO, normal diet) | Liver | [4] |

| Tauro-β-muricholic acid (T-βMCA) | Predominant bile acid | Mouse (Germ-Free) | Liver | [5] |

| FXR Antagonism | ||||

| IC50 (Tauro-β-muricholic acid) | 40 μM | In vitro | Farnesoid X Receptor | MedchemExpress |

Experimental Protocols

Isolation and Purification of β-Muricholic Acid from Biological Samples

A common method for the initial purification of bile acids from biological matrices like bile or liver homogenates is solid-phase extraction (SPE).

Protocol: Solid-Phase Extraction (SPE) of Muricholic Acids

-

Sample Preparation: Dilute the biological sample (e.g., bile) with an appropriate buffer. For tissue samples, homogenize in a suitable solvent (e.g., methanol) and centrifuge to remove precipitates.

-

Column Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol (B129727) and then water through the column.

-

Sample Loading: Load the prepared sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with water to remove polar impurities. A subsequent wash with a low percentage of organic solvent (e.g., 15% methanol) can remove less polar impurities.

-

Elution: Elute the bile acids from the cartridge using a higher concentration of organic solvent, such as methanol or acetonitrile.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for subsequent analysis.

Identification of β-Muricholic Acid by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of bile acids. The following are some of the reported key chemical shifts for β-muricholic acid.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Solvent | Reference |

| 1H | 0.61 | s | DMSO-d6 | [6] |

| 1H | 0.88 | s | DMSO-d6 | [6] |

| 1H | 3.17-3.21 | m | DMSO-d6 | [6] |

| 1H | 3.63 | m | DMSO-d6 | [6] |

Note: The provided chemical shifts are a selection from the referenced database and a comprehensive 2D NMR analysis is recommended for unambiguous identification.

Quantification of β-Muricholic Acid by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of bile acids in complex biological matrices.

Protocol: LC-MS/MS Quantification of β-Muricholic Acid in Mouse Liver

-

Sample Preparation (Liver Tissue):

-

Accurately weigh approximately 50 mg of frozen liver tissue.

-

Homogenize the tissue in 1 mL of ice-cold methanol containing a known concentration of an appropriate internal standard (e.g., d4-TCA).

-

Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant and evaporate to dryness.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation of bile acid isomers.

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for β-muricholic acid and the internal standard. For β-MCA, a common transition is m/z 407.3 → 407.3 or other specific fragments.

-

Optimization: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of β-muricholic acid standard.

-

Calculate the concentration of β-muricholic acid in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Signaling Pathways and Experimental Workflows

β-Muricholic Acid as a Farnesoid X Receptor (FXR) Antagonist

The taurine (B1682933) conjugate of β-muricholic acid, tauro-β-muricholic acid (T-βMCA), is a potent antagonist of the farnesoid X receptor (FXR).[2] FXR is a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose homeostasis. The antagonism of FXR by T-βMCA has significant downstream effects on gene expression.

References

- 1. Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeted profiling of circulating and hepatic bile acids in human, mouse, and rat using a UPLC-MRM-MS-validated method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 4. Item - Bile acid concentration in the apoE-KO mouse liver. - Public Library of Science - Figshare [plos.figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. beta-Muricholic acid | C24H40O5 | CID 5283853 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biological Functions of β-Muricholic Acid in Mice: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Beta-muricholic acid (β-MCA), a hydrophilic trihydroxy bile acid, is a significant component of the bile acid pool in mice, playing a crucial role in regulating lipid and glucose metabolism, primarily through its interaction with the farnesoid X receptor (FXR). This technical guide provides a comprehensive overview of the biological functions of β-MCA in mice, detailing its synthesis, signaling pathways, and physiological effects. The information presented is supported by quantitative data from various studies, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Synthesis and Metabolism of β-Muricholic Acid

In mice, primary bile acids include cholic acid (CA), chenodeoxycholic acid (CDCA), and the muricholic acids (MCAs). β-MCA is synthesized in the liver from CDCA through a pathway involving the enzyme cytochrome P450 2c70 (CYP2C70), which is predominantly expressed in the murine liver and is responsible for the 6β-hydroxylation of CDCA. This enzymatic step is a key differentiator between mouse and human bile acid metabolism, as humans lack CYP2C70 and therefore do not produce significant amounts of MCAs. The presence of β-MCA and other MCAs renders the murine bile acid pool more hydrophilic compared to the human bile acid pool.

The gut microbiota also plays a role in the metabolism of β-MCA. For instance, some gut bacteria can deconjugate taurine-conjugated β-MCA (T-β-MCA) to its unconjugated form.

Core Biological Function: FXR Antagonism

The most well-characterized biological function of β-MCA is its role as an antagonist of the farnesoid X receptor (FXR). FXR is a nuclear receptor that acts as a key sensor of bile acid levels and plays a central role in regulating bile acid synthesis, transport, and overall homeostasis. While bile acids like CDCA and CA are potent FXR agonists, β-MCA and its taurine (B1682933) conjugate, T-β-MCA, act as natural antagonists.

By inhibiting FXR activation, β-MCA can modulate the expression of numerous FXR target genes in the liver and intestine. This antagonism has significant downstream effects on various metabolic pathways.

Regulation of Bile Acid Synthesis

FXR activation in the ileum induces the expression of fibroblast growth factor 15 (FGF15; the mouse ortholog of human FGF19), which then travels to the liver to suppress the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. By antagonizing FXR, β-MCA can alleviate this suppression, leading to an increase in CYP7A1 expression and consequently, bile acid synthesis. This creates a positive feedback loop where higher levels of the FXR antagonist β-MCA can drive further bile acid production. For example, in antibiotic-treated wild-type mice, which have increased levels of α- and β-muricholic acids, a fourfold induction of Cyp7a1 expression has been observed.[1]

Influence on Lipid and Glucose Metabolism

The antagonism of intestinal FXR by β-MCA and its derivatives, such as glycine-β-muricholic acid (Gly-βMCA), has been shown to have beneficial effects on metabolic disorders.[2][3][4] By inhibiting intestinal FXR signaling, Gly-βMCA can decrease the production of intestine-derived ceramides, which are linked to hepatic endoplasmic reticulum (ER) stress and the progression of nonalcoholic steatohepatitis (NASH).[2][4] Treatment with Gly-βMCA in mouse models of NASH has been shown to improve lipid accumulation, inflammatory responses, and collagen deposition.[2][4]

Furthermore, mice with a higher abundance of muricholic acids, such as Cyp8b1 knockout mice, exhibit resistance to diet-induced weight gain, steatosis, and glucose intolerance.[5]

Therapeutic Potential and Preclinical Evidence

The unique properties of β-MCA have made it and its derivatives attractive therapeutic candidates for various metabolic and cholestatic liver diseases.

Cholestasis and Liver Injury

In cholestatic conditions, the accumulation of hydrophobic bile acids is a major driver of liver injury. The hydrophilic nature of β-MCA, coupled with its FXR antagonistic activity, makes it a promising agent for mitigating this toxicity. In Cyp2c70 knockout mice, which lack MCAs and have a more "human-like" hydrophobic bile acid pool, treatment with Gly-βMCA has been shown to reduce the bile acid pool size and hydrophobicity, leading to improved liver fibrosis and gut barrier function.[6][7] A combination therapy of Gly-βMCA and FGF15 has demonstrated synergistic effects in reducing the toxicity of the "humanized" bile acid pool in cholestatic mice.[8]

Cholesterol Gallstones

β-MCA has been shown to be effective in preventing and dissolving cholesterol gallstones in mice. In a study using gallstone-susceptible C57L mice fed a lithogenic diet, the addition of 0.5% β-MCA to the diet decreased gallstone prevalence from 100% to 20%.[9] For gallstone dissolution, an eight-week administration of β-MCA resulted in a 100% complete dissolution rate.[9] These effects are attributed to a reduction in biliary cholesterol secretion and saturation, as well as decreased intestinal cholesterol absorption.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of β-MCA and its derivatives in mice.

Table 1: Effect of Gly-βMCA Treatment on Bile Acid Composition in the Small Intestine of Female Cyp2c70 KO Mice

| Bile Acid Species | Control (% of total) | Gly-βMCA Treated (% of total) |

| T-CDCA | ~45% | ~25% |

| T-CA | ~20% | ~15% |

| T-DCA | ~5% | ~10% |

| T-α/β/ω-MCAs | Not Detected | ~20% |

| Unconjugated α/β-MCA | Not Detected | ~5% |

| Gly-β-MCA | Not Detected | ~5% |

Source: Adapted from data presented in research on Gly-βMCA treatment in Cyp2c70 KO mice.[3]

Table 2: Bile Acid Profile in Plasma of Control and Cyp2c70 Acute Knockout (ako) Mice

| Bile Acid Species | Control (mol%) | Cyp2c70 ako (mol%) |

| CDCA | ~5% | ~30% |

| αMCA | ~10% | ~15% |

| βMCA | ~25% | ~5% |

| ωMCA | ~10% | <1% |

| CA | ~30% | ~20% |

| UDCA | ~5% | ~15% |

| LCA | Not Detected | ~2% |

Source: Adapted from data on acute knockout of Cyp2c70 in mice.[8]

Table 3: Effects of β-Muricholic Acid on Cholesterol Gallstone Prevention and Dissolution in C57L/J Mice

| Parameter | Lithogenic Diet | Lithogenic Diet + 0.5% β-MCA | Chow Diet (Dissolution) | Chow Diet + 0.5% β-MCA (Dissolution) |

| Gallstone Prevalence | 100% | 20% | 90% | 0% |

| Complete Dissolution Rate | N/A | N/A | 10% | 100% |

Source: Data from a study on the prevention and dissolution of cholesterol gallstones in mice.[9]

Experimental Protocols

Administration of β-Muricholic Acid via Oral Gavage

Oral gavage is a common method for precise oral administration of compounds to mice.

Materials:

-

β-Muricholic acid or its derivatives (e.g., Gly-βMCA)

-

Vehicle for suspension (e.g., 0.5% sodium carboxymethylcellulose)

-

20-22 gauge gavage needles (1.5 inches for adult mice) with a rounded tip

-

1 mL syringes

-

Animal scale

Procedure:

-

Preparation of Dosing Solution: Prepare a homogenous suspension of β-MCA in the chosen vehicle at the desired concentration. Ensure the solution is well-mixed before each administration.

-

Animal Handling and Measurement: Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg body weight).[10][11] Measure the distance from the tip of the mouse's nose to the last rib to estimate the length of insertion for the gavage needle.[12]

-

Restraint: Gently restrain the mouse by scruffing the loose skin over the shoulders and neck to immobilize the head and prevent movement.

-

Gavage Needle Insertion: With the mouse in an upright position, insert the gavage needle into the mouth, advancing it along the hard palate towards the back of the throat.[12]

-

Advancement into Esophagus: Gently allow the needle to slide into the esophagus. The mouse should swallow as the tube passes. Do not force the needle; if resistance is met, withdraw and re-attempt.[10][12]

-

Administration: Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to administer the β-MCA suspension.

-

Withdrawal and Monitoring: Slowly withdraw the gavage needle. Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.[13]

Bile Acid Extraction and Quantification from Mouse Liver

This protocol outlines a standard procedure for extracting bile acids from liver tissue for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15][16][17]

Materials:

-

Frozen mouse liver tissue (~50 mg)

-

Ice-cold methanol (B129727)

-

Deuterated internal standards for bile acids

-

Homogenizer

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system

Procedure:

-

Tissue Homogenization: Weigh approximately 50 mg of frozen liver tissue and place it in a homogenizer tube. Add 1 mL of ice-cold methanol containing a mixture of deuterated internal standards. Homogenize the tissue on ice until a uniform suspension is achieved.[14]

-

Protein Precipitation: Vortex the homogenate for 10 minutes to ensure thorough mixing and protein precipitation.[14]

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.[14]

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted bile acids.

-

Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.[14]

-

Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis (e.g., 50% methanol in water).

-

Analysis: Analyze the reconstituted sample using a validated LC-MS/MS method for the quantification of individual bile acid species.[15][17]

Signaling Pathways and Experimental Workflows

β-Muricholic Acid and FXR Signaling Pathway

Caption: β-MCA antagonizes FXR in intestinal cells, impacting FGF15 signaling to the liver.

Interplay of β-MCA with LXR and SREBP-2 Signaling

Caption: β-MCA's inhibition of FXR influences LXR and SREBP-2 pathways.

General Experimental Workflow for Studying β-MCA Effects in Mice

Caption: Workflow for investigating β-MCA's in vivo effects in mouse models.

Conclusion

β-Muricholic acid is a key regulator of bile acid homeostasis and metabolism in mice, primarily through its potent antagonism of the farnesoid X receptor. Its hydrophilic nature and ability to modulate critical metabolic signaling pathways underscore its importance in maintaining metabolic health in mice and highlight its therapeutic potential for cholestatic liver diseases, NASH, and cholesterol gallstones. The use of mouse models, particularly those with a "humanized" bile acid profile like the Cyp2c70 knockout, will continue to be instrumental in elucidating the translatability of these findings to human physiology and disease. This guide provides a foundational understanding for researchers and professionals in drug development aiming to leverage the unique biological functions of β-muricholic acid.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. researchgate.net [researchgate.net]

- 4. Muricholic Acids Promote Resistance to Hypercholesterolemia in Cholesterol-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ileal bile acid transporter inhibition in Cyp2c70 KO mice ameliorates cholestatic liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gly-βMCA modulates bile acid metabolism to reduce hepatobiliary injury in Mdr2 KO mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A human-like bile acid pool induced by deletion of hepatic Cyp2c70 modulates effects of FXR activation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glycine‐β‐muricholic acid antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 11. iacuc.wsu.edu [iacuc.wsu.edu]

- 12. uac.arizona.edu [uac.arizona.edu]

- 13. animalcare.ubc.ca [animalcare.ubc.ca]

- 14. benchchem.com [benchchem.com]

- 15. Quantitative-Profiling of Bile Acids and their Conjugates in Mouse Liver, Bile, Plasma, and Urine Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bile Acid Profiling in Mouse Biofluids and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Beta-Muricholic Acid: A Deep Dive into its Antagonistic Role Against the Farnesoid X Receptor (FXR)

For Immediate Release

Shanghai, China – December 20, 2025 – This technical guide provides an in-depth analysis of beta-muricholic acid (β-MCA) and its derivatives as antagonists of the farnesoid X receptor (FXR), a critical regulator of bile acid, lipid, and glucose homeostasis. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of FXR antagonism.

Introduction: The Farnesoid X Receptor (FXR) and its Endogenous Antagonist

The farnesoid X receptor (FXR) is a nuclear receptor primarily expressed in the liver and intestine.[1] It plays a pivotal role in maintaining metabolic homeostasis. Upon activation by endogenous bile acids, such as chenodeoxycholic acid (CDCA), FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to FXR response elements (FXREs) on the DNA. This binding modulates the transcription of target genes involved in bile acid synthesis and transport, lipid metabolism, and glucose regulation.

This compound (β-MCA), a primary bile acid in mice, along with its taurine- and glycine-conjugated forms (T-β-MCA and Gly-MCA), have been identified as naturally occurring antagonists of FXR.[2][3] This antagonistic activity, particularly in the intestine, presents a promising therapeutic avenue for metabolic diseases such as non-alcoholic steatohepatitis (NASH).[3][4] By inhibiting FXR, these molecules can modulate metabolic pathways in a tissue-specific manner, potentially avoiding some of the side effects associated with systemic FXR agonists.[5]

Mechanism of Action: How β-Muricholic Acid Modulates FXR Signaling

The antagonism of FXR by β-MCA and its conjugates leads to a cascade of downstream effects on gene expression. In the intestine, FXR activation normally induces the expression of the fibroblast growth factor 15 (FGF15) in rodents (FGF19 in humans) and the small heterodimer partner (SHP).[6][7] FGF15/19 is a hormone that travels to the liver to suppress the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[8] SHP is a nuclear receptor that also plays a role in the negative feedback regulation of bile acid synthesis.[8]

By antagonizing intestinal FXR, β-MCA and its derivatives can prevent the induction of FGF15 and SHP.[4][7] This leads to a disinhibition of CYP7A1 in the liver, potentially altering the overall bile acid pool composition and size.[9][10] Furthermore, FXR regulates the expression of bile acid transporters such as the bile salt export pump (BSEP) in the liver.[11] The modulation of FXR activity by β-MCA can therefore influence bile acid transport and homeostasis.

Signaling Pathway of FXR and its Antagonism by β-Muricholic Acid

The following diagram illustrates the FXR signaling pathway and the point of intervention by β-MCA.

Quantitative Data: Antagonistic Potency and Gene Expression Modulation

The following tables summarize the available quantitative data for the antagonistic activity of β-MCA and its derivatives, and their impact on the expression of key FXR target genes.

Table 1: In Vitro Antagonistic Potency of β-Muricholic Acid Derivatives against FXR

| Compound | Assay Type | Species | IC50 | Reference |

| Tauro-β-muricholic acid (TβMCA) | Competitive FXR antagonist assay | Not Specified | 40 µM | [12] |

| Tauro-β-muricholic acid (TβMCA) | Luciferase Reporter Assay | Mouse | Antagonizes TCA-induced FXR activation | [7] |

Table 2: Effect of Glycine-β-muricholic Acid (Gly-MCA) on FXR Target Gene Expression in the Ileum of Mice with NASH

| Gene | Treatment | Change in mRNA Expression | Reference |

| SHP (Small Heterodimer Partner) | Gly-MCA | Decreased | [4] |

| FGF15 (Fibroblast Growth Factor 15) | Gly-MCA | Decreased | [4][10] |

| IBABP (Intestinal Bile Acid-Binding Protein) | Gly-MCA | Decreased | [4] |

Table 3: Effect of Glycine-β-muricholic Acid (Gly-MCA) on FXR Target Gene Expression in the Liver of Mice

| Gene | Treatment | Change in mRNA Expression | Reference |

| BSEP (Bile Salt Export Pump) | Gly-MCA (in combination with FGF15) | Decreased | [13] |

| SHP (Small Heterodimer Partner) | Gly-MCA | No significant change | [9] |

| CYP7A1 (Cholesterol 7α-hydroxylase) | Gly-MCA | Increased | [9] |

| CYP8B1 (Sterol 12α-hydroxylase) | Gly-MCA | Increased | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to characterize β-MCA as an FXR antagonist.

Luciferase Reporter Assay for FXR Antagonism

This cell-based assay is a widely used method to screen for FXR modulators by measuring the transcriptional activity of FXR.

Principle: Cells are co-transfected with an FXR expression vector and a reporter vector containing a luciferase gene under the control of an FXRE promoter. In the presence of an FXR agonist, FXR binds to the FXRE and drives the expression of luciferase. An antagonist will compete with the agonist, leading to a decrease in luciferase activity.

Detailed Protocol:

-

Cell Culture and Seeding:

-

Culture a suitable mammalian cell line, such as HEK293T or HepG2, in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[14]

-

Seed the cells into a 96-well white, opaque plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.[14]

-

Incubate overnight at 37°C in a 5% CO2 incubator.[14]

-

-

Transfection:

-

Prepare a transfection mix for each well containing:

-

Add the transfection mix to each well and incubate for 4-6 hours at 37°C.[14]

-

Replace the transfection medium with fresh complete culture medium.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound (e.g., β-MCA) and a known FXR agonist (e.g., GW4064 or CDCA).

-

For antagonist screening, add the test compound to the wells followed by a fixed concentration of the FXR agonist (typically at its EC80).

-

Incubate the plate for 24 hours at 37°C.

-

-

Luciferase Activity Measurement:

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percentage of inhibition of the agonist-induced luciferase activity by the antagonist.

-

Determine the IC50 value of the antagonist by plotting the percentage of inhibition against the antagonist concentration.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are a powerful tool for studying molecular interactions in a high-throughput format. They are used to assess the binding of ligands to nuclear receptors and the subsequent recruitment of co-activator or co-repressor proteins.

Principle: The assay measures the FRET between a donor fluorophore (e.g., Terbium) conjugated to an anti-GST antibody that binds to a GST-tagged FXR ligand-binding domain (LBD), and an acceptor fluorophore (e.g., Fluorescein) conjugated to a co-activator peptide. When an agonist binds to the FXR-LBD, it induces a conformational change that promotes the recruitment of the co-activator peptide, bringing the donor and acceptor fluorophores into close proximity and resulting in a high FRET signal. An antagonist will prevent this interaction, leading to a low FRET signal.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a 2X working concentration of the GST-tagged FXR-LBD and Terbium-labeled anti-GST antibody mixture in assay buffer.[15]

-

Prepare a 4X working concentration of the Fluorescein-labeled co-activator peptide in assay buffer.[15]

-

Prepare serial dilutions of the test compound (antagonist) and a known FXR agonist in 100% DMSO. Further dilute to a 100X working concentration in assay buffer.[15]

-

-

Assay Procedure (384-well plate format):

-

Signal Detection:

-

Read the plate on a fluorescence plate reader capable of time-resolved fluorescence measurements, with an excitation wavelength of ~340 nm and emission wavelengths of ~495 nm (donor) and ~520 nm (acceptor).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio of the acceptor emission to the donor emission (520 nm / 495 nm).

-

Determine the IC50 of the antagonist from a dose-response curve by plotting the TR-FRET ratio against the antagonist concentration.

-

References

- 1. indigobiosciences.com [indigobiosciences.com]

- 2. Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glycine-β-muricholic acid antagonizes the intestinal farnesoid X receptor-ceramide axis and ameliorates NASH in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glycine‐β‐muricholic acid antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Fibroblast growth factor 15, induced by elevated bile acids, mediates the improvement of hepatic glucose metabolism after sleeve gastrectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microbiome remodelling leads to inhibition of intestinal farnesoid X receptor signalling and decreased obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Promotion of Liver Regeneration/Repair by Farnesoid X Receptor in Both Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glycine-β-Muricholic Acid Improves Liver Fibrosis and Gut Barrier Function by Reducing Bile Acid Pool Size and Hydrophobicity in Male Cyp2c70 Knockout Mice [mdpi.com]

- 10. A Gly-β-muricholic acid and FGF15 combination therapy synergistically reduces “humanized” bile acid pool toxicity in cholestasis mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Bile Salt Export Pump: Clinical and Experimental Aspects of Genetic and Acquired Cholestatic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

A Technical Guide to the Role of Beta-Muricholic Acid in the Gut-Liver Axis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The gut-liver axis is a critical bidirectional communication network that governs metabolic homeostasis. Bile acids (BAs), synthesized in the liver and metabolized by the gut microbiota, have emerged as key signaling molecules within this axis, acting through nuclear and cell surface receptors. Among these, beta-muricholic acid (β-MCA), a primary bile acid in rodents, and its conjugates have been identified as potent natural antagonists of the Farnesoid X Receptor (FXR). This technical guide provides an in-depth review of the mechanisms by which β-MCA modulates the gut-liver axis, its interplay with the gut microbiota, and its therapeutic potential for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and obesity. We consolidate quantitative data from key studies, detail experimental protocols, and provide visual diagrams of the core signaling pathways to offer a comprehensive resource for researchers and drug development professionals.

The Gut-Liver Axis and Bile Acid Homeostasis

The gut and liver are anatomically and functionally linked through the portal vein, which transports nutrients, microbial metabolites, and signaling molecules from the intestine directly to the liver.[1] Bile acids are central to this communication. Synthesized from cholesterol in hepatocytes, primary BAs like cholic acid (CA) and chenodeoxycholic acid (CDCA) are conjugated to glycine (B1666218) or taurine (B1682933) and secreted into the intestine.[2] In the gut, they facilitate the absorption of dietary fats and fat-soluble vitamins.[1] A crucial transformation occurs here, as the gut microbiota deconjugates and dehydroxylates primary BAs to form a diverse pool of secondary BAs.[3][4]

Approximately 95% of these BAs are reabsorbed in the terminal ileum via the apical sodium-dependent bile acid transporter (ASBT) and returned to the liver, a process known as enterohepatic circulation.[1][2] This circulation is tightly regulated by a negative feedback loop involving FXR, a nuclear receptor highly expressed in the liver and intestine.[4][5]

dot

References

- 1. mdpi.com [mdpi.com]

- 2. Bile Acid Receptors and the Gut–Liver Axis in Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interplay between bile acids, gut microbiota, and the tumor immune microenvironment: mechanistic insights and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gut microbiota-derived bile acids in intestinal immunity, inflammation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bile Acids and the Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

Beta-Muricholic Acid and Gut Microbiota Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Beta-muricholic acid (β-MCA), a primary bile acid in mice, and its conjugates have emerged as critical signaling molecules in the complex interplay between the host and its gut microbiota. Primarily acting as an antagonist of the farnesoid X receptor (FXR), β-MCA and its derivatives are pivotal in regulating bile acid homeostasis, glucose and lipid metabolism, and intestinal barrier integrity. The gut microbiome, through its enzymatic activity, extensively metabolizes β-MCA, thereby modulating its signaling capacity. This technical guide provides an in-depth overview of the core mechanisms governing β-MCA-gut microbiota interactions, detailed experimental protocols for their study, and a summary of key quantitative data.

Introduction: The Significance of this compound

Bile acids, synthesized in the liver from cholesterol, are not merely digestive aids but also potent signaling molecules that regulate a wide array of metabolic processes.[1][2] Among these, the muricholic acids, particularly β-MCA, are of significant interest due to their unique antagonistic effect on FXR, a nuclear receptor that acts as a master regulator of bile acid, lipid, and glucose metabolism.[1] The gut microbiota profoundly influences the bile acid pool by deconjugating and transforming primary bile acids into secondary bile acids, thereby altering their signaling properties.[1] The interaction between β-MCA and the gut microbiota is a key node in this communication axis, with significant implications for metabolic health and disease.

Core Signaling Pathways

The physiological effects of β-MCA are primarily mediated through its interaction with two key bile acid receptors: the farnesoid X receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).

FXR Antagonism by β-Muricholic Acid

Tauro-β-muricholic acid (T-β-MCA), the taurine-conjugated form of β-MCA, is a potent natural antagonist of FXR in the intestine. In a healthy state with a diverse gut microbiota, bacterial bile salt hydrolases (BSHs) deconjugate T-β-MCA to β-MCA, which is a less potent FXR antagonist. This process relieves FXR inhibition, allowing for the transcription of target genes like Fibroblast Growth Factor 15 (FGF15; FGF19 in humans). FGF15 then travels to the liver to suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, thus maintaining bile acid homeostasis. In germ-free conditions or states of dysbiosis, the accumulation of T-β-MCA leads to sustained FXR antagonism, resulting in increased CYP7A1 expression and an enlarged bile acid pool.

TGR5 Activation

TGR5 is a G-protein coupled receptor that is activated by various bile acids, leading to the production of cyclic AMP (cAMP) and the subsequent activation of downstream signaling cascades. While secondary bile acids like lithocholic acid (LCA) and deoxycholic acid (DCA) are potent TGR5 agonists, the direct and potent activation of TGR5 by β-MCA is less established. However, the overall alteration of the bile acid pool composition due to changes in β-MCA metabolism can indirectly influence TGR5 signaling. TGR5 activation is known to stimulate the secretion of glucagon-like peptide-1 (GLP-1), which has beneficial effects on glucose homeostasis and energy expenditure.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the interactions between β-MCA and the gut microbiota.

Table 1: Bile Acid Concentrations in Germ-Free vs. Conventional Mice

| Bile Acid | Location | Germ-Free (GF) Mice | Conventional (CONV-R) Mice | Fold Change (GF vs. CONV-R) | Reference |

| Total Bile Acids | Gallbladder & Small Intestine | 21.13 mg/100g body weight | 11.50 mg/100g body weight | ~1.8x higher | [3] |

| Total Bile Acids | Cecum & Large Intestine | 3.03 mg/100g body weight | 1.24 mg/100g body weight | ~2.4x higher | [3] |

| Tauro-β-muricholic acid (T-β-MCA) | Liver | Predominant BA | Lower levels | Significantly higher | [4] |

| β-muricholic acid (β-MCA) | Feces | Major primary BA | Present | - | [3] |

Table 2: Effect of Glycine-β-muricholic acid (Gly-MCA) on Gut Microbiota Composition in High-Fat Diet (HFD)-Fed Mice

| Microbial Phylum | Vehicle-Treated HFD | Gly-MCA-Treated HFD | Change | Reference |

| Firmicutes | Higher proportion | Lower proportion | Decrease | [5] |

| Bacteroidetes | Lower proportion | Higher proportion | Increase | [5] |

| Actinobacteria | Higher proportion | Lower proportion | Decrease | [5] |

| Firmicutes/Bacteroidetes Ratio | Increased | Reduced | Decrease | [6] |

Table 3: Effects of Glycine-β-muricholic acid (Gly-MCA) Treatment on Metabolic Parameters in a Mouse Model of Nonalcoholic Steatohepatitis (NASH)

| Parameter | Vehicle-Treated | Gly-MCA-Treated (10 mg/kg/day for 8 weeks) | Change | Reference |

| Body Weight Gain | Increased | Substantially decreased | Decrease | [7] |

| Liver Weight | Increased | Decreased | Decrease | [7] |

| Liver-to-Body Weight Ratio | Increased | Decreased | Decrease | [7] |

| Hepatic Triglyceride Content | High | Decreased to 70.9%–85.0% of vehicle | Decrease | [7] |

| Hepatic Free Cholesterol Content | High | Decreased to 67.9%–77.6% of vehicle | Decrease | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of β-MCA and gut microbiota interactions.

Animal Husbandry and Treatment

-

Animal Models: Germ-free (GF) and conventionally raised (CONV-R) C57BL/6 mice are commonly used to study the direct effects of the gut microbiota. Diet-induced obesity (DIO) models, where mice are fed a high-fat diet (e.g., 60% kcal from fat) for several weeks, are used to investigate the therapeutic potential of β-MCA derivatives in metabolic diseases.

-

Oral Gavage of β-MCA Derivatives:

-

Prepare a homogenous suspension of the β-MCA derivative (e.g., Gly-MCA) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Gently restrain the mouse, ensuring a straight line from the head to the stomach.

-

Insert a 20- to 22-gauge, 1.5-inch curved gavage needle with a ball tip into the esophagus.

-

Slowly administer the desired volume (typically 5-10 mL/kg body weight).

-

Monitor the animal for any signs of distress post-administration.

-

Gut Microbiota Analysis (16S rRNA Gene Sequencing)

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Sulfate bile acids in germ-free and conventional mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A physiologically based model of bile acid metabolism in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TGR5 controls bile acid composition and gallbladder function to protect the liver from bile acid overload - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oaepublishstorage.blob.core.windows.net [oaepublishstorage.blob.core.windows.net]

The In Vivo Metabolism of β-Muricholic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-muricholic acid (β-MCA), a member of the muricholic acid family, is a bile acid predominantly found in rodents.[1][2] Unlike primary bile acids in humans, such as cholic acid and chenodeoxycholic acid, β-MCA possesses a hydroxyl group at the 6β-position.[2] This structural feature confers unique biochemical properties and metabolic fates. In recent years, β-MCA has garnered significant attention due to its role as a potent antagonist of the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose homeostasis.[3][4][5] Understanding the in vivo metabolism of β-MCA is crucial for elucidating its physiological functions and exploring its therapeutic potential in metabolic diseases. This technical guide provides a comprehensive overview of the core aspects of β-MCA metabolism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways.

Biosynthesis and Hepatic Metabolism

In rodents, β-muricholic acid is synthesized in the liver from ursodeoxycholic acid (UDCA) through the action of the cytochrome P450 enzyme, Cyp2c70. This enzyme is responsible for the 6β-hydroxylation that characterizes muricholic acids.[2] Following its synthesis, β-MCA undergoes conjugation with amino acids, primarily taurine (B1682933) and to a lesser extent glycine, to form tauro-β-muricholic acid (T-β-MCA) and glyco-β-muricholic acid (G-β-MCA), respectively.[6][7] This conjugation step, occurring in the liver, increases the water solubility of the bile acid, facilitating its secretion into bile.[2]

Key Metabolic Steps in the Liver:

-

Synthesis: Ursodeoxycholic Acid → (Cyp2c70) → β-Muricholic Acid[2]

-

Conjugation:

Enterohepatic Circulation and Gut Microbiota Metabolism

Once secreted into the bile, conjugated β-MCA enters the small intestine to participate in the digestion and absorption of dietary fats. The majority of bile acids are reabsorbed in the terminal ileum and returned to the liver via the portal circulation, a process known as enterohepatic circulation. However, a portion of β-MCA and its conjugates escape reabsorption and travel to the colon, where they are subjected to extensive metabolism by the gut microbiota.

The gut microbiota plays a critical role in the biotransformation of β-MCA. Bacterial enzymes can deconjugate T-β-MCA and G-β-MCA back to their unconjugated form.[4] Furthermore, the gut microbiota can catalyze the epimerization of the 3-hydroxyl group, leading to the formation of various isomers.[7] For instance, the 3β-epimer of β-MCA has been identified as a fecal metabolite in humans.[7] The composition of the gut microbiota significantly influences the levels of β-MCA and its metabolites, thereby modulating FXR signaling.[3][4]

Excretion

The primary route of elimination for β-muricholic acid and its metabolites is through the feces.[6][7] After intragastric administration in hamsters and prairie dogs, over 80% of the administered β-muricholic acid was recovered unchanged in the feces.[6] In humans, metabolites of β-MCA are also found in urine, including free, glycine-conjugated, and sulfated forms.[7]

Quantitative Data on β-Muricholic Acid Metabolism

The following tables summarize the quantitative data from key in vivo studies on β-muricholic acid metabolism.

| Animal Model | Administration Route | Compound Administered | Recovery in Bile (Time) | Major Biliary Metabolites | Reference |

| Hamster | Intravenous Infusion | β-Muricholic Acid | > 85% (1 h) | Unconjugated (28%), Taurine-conjugated (43%), Glycine-conjugated (22%) | [6] |

| Hamster | Intraduodenal Injection | [6α-³H]-β-Muricholic Acid | > 80% (3 h) | Not specified | [6] |

| Prairie Dog | Intravenous Infusion | β-Muricholic Acid | Slower than hamster | Taurine-conjugated (93%) | [6] |

| Prairie Dog | Intraduodenal Injection | β-Muricholic Acid | 43% (3 h) | Not specified | [6] |

Table 1: Biliary Excretion and Metabolism of β-Muricholic Acid in Animal Models

| Species | Administration Route | Compound Administered (Dose) | Sample Type | Major Metabolites Identified | Reference |

| Human | Oral | Labeled β-Muricholic Acid (100 mg) | Bile | Glyco-β-muricholic acid, Tauro-β-muricholic acid | [7] |

| Human | Oral | Labeled β-Muricholic Acid (100 mg) | Urine | Free β-MCA, Glyco-β-MCA, Sulfo-conjugated β-MCA | [7] |

| Human | Oral | Labeled β-Muricholic Acid (100 mg) | Feces | 3β-epimer of β-MCA | [7] |

Table 2: Metabolism of β-Muricholic Acid in Humans

Signaling Pathway: β-Muricholic Acid as an FXR Antagonist

β-muricholic acid and its taurine conjugate, T-β-MCA, are potent natural antagonists of the farnesoid X receptor (FXR).[3][8] FXR is a nuclear receptor that plays a central role in regulating the expression of genes involved in bile acid synthesis and transport.[8] In the ileum, FXR activation by bile acids induces the expression of fibroblast growth factor 15 (FGF15; FGF19 in humans), which then travels to the liver to suppress the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[8] By antagonizing FXR, β-MCA can alleviate this feedback inhibition, leading to increased bile acid synthesis.

Caption: FXR signaling pathway regulation by β-muricholic acid.

Experimental Protocols

In Vivo Metabolism Study in Hamsters and Prairie Dogs

Objective: To investigate the hepatic extraction, biliary secretion, and biotransformation of β-muricholic acid.

Methodology:

-

Animal Model: Male golden hamsters (Mesocricetus auratus) and prairie dogs (Cynomys ludovicianus).

-

Surgical Procedure: Animals are anesthetized, and a bile fistula is created by cannulating the common bile duct to allow for complete bile collection.

-

Compound Administration:

-

Intravenous Infusion: A solution of β-muricholic acid is infused intravenously at a constant rate.

-

Intraduodenal Injection: A bolus of [6α-³H]-labeled β-muricholic acid is injected directly into the duodenum.

-

Intragastric Administration: β-muricholic acid is administered directly into the stomach via a gavage tube.

-

-

Sample Collection: Bile is collected at timed intervals. For intragastric administration studies, feces are collected over several days.

-

Sample Analysis:

-

Bile acid composition is determined by thin-layer chromatography (TLC) and gas-liquid chromatography-mass spectrometry (GC-MS).

-

Radioactivity in bile and feces is quantified by liquid scintillation counting.[6]

-

Analysis of β-Muricholic Acid and its Metabolites using HPLC-MS

Objective: To identify and quantify β-muricholic acid and its conjugated and unconjugated metabolites in biological samples.

Methodology:

-

Sample Preparation:

-

Bile/Urine: Solid-phase extraction (SPE) is used to extract bile acids.

-

Plasma/Liver: Protein precipitation with an organic solvent (e.g., acetonitrile) is performed.

-

Feces: Homogenization followed by liquid-liquid extraction or SPE.

-

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, often with an additive like formic acid, is employed.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.

-

Analysis: Multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer allows for sensitive and specific quantification of individual bile acids.[1]

-

Caption: General workflow for bile acid analysis.

Conclusion

The in vivo metabolism of β-muricholic acid is a multifaceted process involving hepatic synthesis and conjugation, extensive biotransformation by the gut microbiota, and eventual fecal and urinary excretion. Its role as a potent FXR antagonist highlights its significance in the regulation of bile acid homeostasis and broader metabolic pathways. The experimental protocols and quantitative data presented in this guide offer a foundational understanding for researchers and drug development professionals interested in the physiological and pharmacological implications of this unique bile acid. Further research, particularly utilizing advanced analytical techniques and targeted experimental models, will continue to unravel the intricate details of β-muricholic acid metabolism and its potential therapeutic applications.

References

- 1. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism of beta-muricholic acid in the hamster and prairie dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cris.vtt.fi [cris.vtt.fi]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Physiological Concentrations of β-Muricholic Acid in Rodents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological concentrations of beta-muricholic acid (β-MCA) in rodents, primarily mice and rats. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development who are investigating bile acid metabolism and signaling. This document summarizes quantitative data, details experimental methodologies for β-MCA quantification, and visualizes key signaling pathways.

Introduction to β-Muricholic Acid in Rodents

β-muricholic acid is a primary bile acid in rodents, synthesized in the liver from cholesterol.[1][2][3] Unlike humans, where cholic acid (CA) and chenodeoxycholic acid (CDCA) are the predominant primary bile acids, mice and rats possess the enzyme Cyp2c70, which 6β-hydroxylates CDCA to form α-muricholic acid (α-MCA) and β-MCA.[4][5] This metabolic difference results in a more hydrophilic bile acid pool in rodents compared to humans.[6] β-MCA and its conjugates, particularly tauro-β-muricholic acid (T-β-MCA), are recognized as important signaling molecules, notably acting as antagonists of the farnesoid X receptor (FXR).[7][8] This antagonism plays a crucial role in regulating bile acid, lipid, and glucose homeostasis.

Physiological Concentrations of β-Muricholic Acid

The concentration of β-MCA varies significantly across different biological matrices in rodents. The following tables summarize the reported physiological concentrations in plasma/serum, liver, bile, and feces of mice and rats under normal physiological conditions. It is important to note that concentrations can be influenced by factors such as diet, gut microbiota composition, and the specific analytical methods used for quantification.[9]

Table 1: β-Muricholic Acid Concentrations in Mouse Plasma and Serum

| Mouse Strain | Sample Type | Concentration | Analytical Method | Reference |

| C57BL/6 | Plasma | Not explicitly quantified but detected | UPLC/MS | [3] |

| C57BL/6J (Female) | Plasma | Median concentration appears to be in the low nM range (graphical representation) | LC/MS/MS | [10] |

| C57BL/6J (Male) | Plasma | Median concentration appears to be in the low nM range (graphical representation) | LC/MS/MS | [10] |

Table 2: β-Muricholic Acid Concentrations in Rat Plasma and Serum

| Rat Strain | Sample Type | Concentration Range | Analytical Method | Reference |

| Sprague-Dawley | Plasma | Not explicitly quantified but detected as a major bile acid | LC-MS/MS | [9] |

| Wistar-Furth | Serum | Not explicitly quantified but detected | Gas Chromatography-Mass Spectrometry | [11] |

Table 3: β-Muricholic Acid Concentrations in Rodent Liver

| Species | Mouse Strain/Rat Strain | Concentration | Analytical Method | Reference |

| Mouse | C57BL/6 | ~1 nmol/g | GC-MS | [12] |

| Mouse | C57BL/6 | Not explicitly quantified but detected | LC-MS/MS | [13] |

| Rat | Sham-operated | 130.8 ± 21.3 nmol/g (total bile acids, with β-MCA as a major component) | Gas Chromatography-Mass Spectrometry | [12] |

Table 4: β-Muricholic Acid Concentrations in Rodent Bile

| Species | Mouse Strain/Rat Strain | Concentration | Analytical Method | Reference |

| Rat | Sprague-Dawley | Not explicitly quantified but detected as a major component | LC-MS/MS | [9] |

Table 5: β-Muricholic Acid Concentrations in Rodent Feces

| Species | Mouse Strain/Rat Strain | Concentration/Abundance | Analytical Method | Reference |

| Mouse | C57BL/6 | Not explicitly quantified but detected | UHPLC-QTOF-MS | [14] |

| Mouse | C57BL/6 | Constitutes a significant portion of fecal bile acids | LC-MS/MS | [15] |

| Rat | Sprague-Dawley | Not explicitly quantified but detected | UHPLC-QTOF-MS | [14] |

Experimental Protocols for β-Muricholic Acid Quantification

The accurate quantification of β-MCA in biological samples is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the separation of isomeric bile acids. Below are generalized experimental protocols based on cited literature.

Sample Preparation

Plasma/Serum:

-

Thaw samples on ice.

-

To a 50 µL aliquot of plasma or serum, add an internal standard solution (e.g., deuterated bile acids like d4-CA, d4-CDCA) in a solvent like methanol (B129727) or acetonitrile (B52724) to precipitate proteins.[1][16]

-

Vortex the mixture and then centrifuge at high speed (e.g., 14,000 x g) to pellet the precipitated proteins.[1][16]

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.[17]

-

Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.[17]

Liver Tissue:

-

Homogenize a known weight of frozen liver tissue in a cold solvent (e.g., methanol) containing internal standards.[2]

-

Perform the homogenization using a bead beater or similar equipment.[2]

-

Centrifuge the homogenate to pellet tissue debris.[2]

-

Collect the supernatant. A second extraction of the pellet can be performed to ensure complete recovery.[2]

-

Pool the supernatants, evaporate to dryness, and reconstitute for analysis as described for plasma/serum.

Feces:

-

Lyophilize (freeze-dry) a known weight of fecal material to determine the dry weight.

-